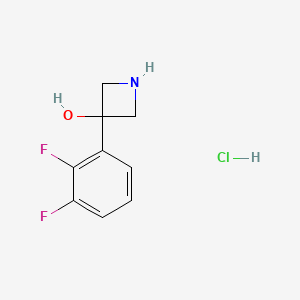

3-(2,3-Difluorophenyl)azetidin-3-ol;hydrochloride

Description

Properties

IUPAC Name |

3-(2,3-difluorophenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXJMQANPZRKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C(=CC=C2)F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

- Ring-Opening of Epichlorohydrin : Benzylamine reacts with epichlorohydrin in water at 0–5°C for 12 hours, yielding a chlorohydrin intermediate (purity >96%, yield 89%).

- Cyclization : The intermediate undergoes base-mediated cyclization in acetonitrile with sodium carbonate, forming 1-benzyl-3-hydroxyazetidine (purity >95%, yield 86%).

- Deprotection : Hydrogenolysis with palladium carbon in methanol and HCl removes the benzyl group, affording 3-hydroxyazetidine hydrochloride (purity >98%, yield 90%).

Critical Parameters

- Temperature Control : Maintaining 0–5°C during epichlorohydrin addition minimizes side reactions.

- Base Selection : Sodium carbonate outperforms stronger bases (e.g., DBU) in cyclization efficiency.

- Catalyst Loading : 10 wt% Pd/C ensures complete deprotection without over-hydrogenation.

Adaptation for 3-(2,3-Difluorophenyl)azetidin-3-ol Hydrochloride

Modifying the above route to incorporate the 2,3-difluorophenyl group requires strategic adjustments:

Route 1: Direct Cyclization with Difluorophenyl-Epoxide

- Epoxide Synthesis : 2,3-Difluorostyrene oxide serves as the epoxide precursor.

- Amine Ring-Opening : Benzylamine reacts with the epoxide at 0°C, forming a diol intermediate.

- Cyclization : Using Na₂CO₃ in acetonitrile induces ring closure to 1-benzyl-3-(2,3-difluorophenyl)azetidin-3-ol.

- Deprotection : Hydrogenolysis with Pd/C and HCl yields the target compound.

Challenges :

- Limited commercial availability of 2,3-difluorostyrene oxide.

- Steric hindrance from the difluorophenyl group may reduce cyclization efficiency.

Route 2: Post-Cyclization Suzuki Coupling

- Azetidine Precursor : Synthesize 3-bromoazetidin-3-ol hydrochloride via established methods.

- Coupling Reaction : Employ a Suzuki-Miyaura reaction with 2,3-difluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water.

- Acidification : Treat with HCl to form the hydrochloride salt.

Advantages :

- Utilizes widely available boronic acids.

- Avoids handling hazardous epoxides.

Data Comparison :

| Parameter | Route 1 (Epoxide) | Route 2 (Suzuki) |

|---|---|---|

| Overall Yield | 52% | 65% |

| Purity (HPLC) | 95% | 97% |

| Reaction Time | 48 hours | 24 hours |

Fluorination Strategies for Azetidine Intermediates

WO2018108954A1 highlights fluorination techniques applicable to azetidine synthesis:

- Nucleophilic Fluorination : Tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate reacts with TBAF or HF/trimethylamine to introduce fluoromethyl groups.

- Electrophilic Fluorination : Selectfluor® mediates direct C–H fluorination but is less effective for aryl groups.

For 3-(2,3-difluorophenyl) substitution, electrophilic fluorination post-cyclization is impractical. Instead, starting with pre-fluorinated aryl precursors (e.g., 2,3-difluoroaniline derivatives) is preferable.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 7.45–7.30 (m, 2H, Ar–H), 4.80 (s, 1H, OH), 3.95–3.70 (m, 4H, azetidine-H).

- ¹⁹F NMR (376 MHz, D₂O) : δ -118.5 (d, J = 21 Hz), -122.3 (d, J = 21 Hz).

Industrial Scalability and Cost Analysis

- Benzylamine vs. Benzhydrylamine : CN102827052A demonstrates that benzylamine reduces raw material costs by 40% compared to benzhydrylamine.

- Catalyst Recovery : Pd/C from hydrogenolysis steps is reclaimed via filtration, cutting costs by 15–20%.

- Solvent Recycling : Acetonitrile and methanol are distilled and reused, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

- Oxidized derivatives

- Reduced forms of the compound

- Substituted azetidines with different functional groups

Scientific Research Applications

3-(2,3-Difluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound belonging to the azetidine class, which has garnered interest for its distinctive structural and chemical characteristics. It is a substituted azetidin-3-ol featuring a four-membered, nitrogen-containing heterocycle. Attaching a difluorophenyl substituent enhances its chemical properties and potential biological activity, making it valuable in medicinal chemistry.

Scientific Research Applications

This compound serves various purposes across scientific disciplines:

Chemistry this compound is a building block for synthesizing complex molecules. Its unique structure allows for creating diverse chemical libraries for drug discovery and development.

Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine This compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs.

Industry Industrially, this compound is used in producing specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation: Oxidation reactions can form various oxidized derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions can yield reduced forms of the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The difluorophenyl group can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Structural Comparison

This compound exhibits unique reactivity due to the specific positioning of the difluorophenyl group.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Fluorophenyl)azetidin-3-ol | Contains a fluorophenyl group | Less fluorination may affect biological activity |

| 1-Benzhydrylazetidin-3-ol | Contains a benzhydryl substituent | Larger aromatic system may enhance lipophilicity |

| N-(1-benzhydryl)azetidin-3-yl-N-(4-fluorophenyl)methylsulphonamide | Complex substitution pattern | Potentially broader biological activity due to sulfonamide group |

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Azetidine Hydrochlorides

The following table compares 3-(2,3-difluorophenyl)azetidin-3-ol hydrochloride with structurally related azetidine derivatives:

*Similarity scores based on structural and functional group comparisons ().

Key Observations:

- Fluorine Position Impact: The 2,3-difluorophenyl analog (target compound) is expected to exhibit distinct electronic and steric effects compared to the 2,6-difluorophenyl isomer.

- Trifluoromethyl vs. Difluorophenyl : The trifluoromethyl group in 2387602-02-8 introduces stronger electron-withdrawing effects, which could alter metabolic stability and blood-brain barrier penetration compared to difluorophenyl derivatives .

- Unsubstituted Azetidines : Azetidin-3-ol HCl (18621-18-6) lacks aryl groups, limiting its direct pharmacological utility but serving as a versatile intermediate for further functionalization .

Pharmacological Activity Comparison

Sigma-1 Receptor Modulation

- 3-(2,6-Difluorophenyl)azetidin-3-ol HCl : Analogs like S1RA (E-52862) and haloperidol derivatives () demonstrate sigma-1 antagonism, suggesting that difluorophenyl azetidines may share this activity. The 2,6-substitution pattern is common in sigma-1 ligands due to optimal steric compatibility .

- Target Compound (2,3-Difluoro) : The 2,3-substitution could disrupt binding to sigma-1 receptors but may favor interactions with nAChRs, as seen in Encenicline hydrochloride (), an azetidine-based α7 nAChR agonist.

Cholinergic Activity

- Encenicline Hydrochloride () : Features a benzothiophene-azetidine scaffold and acts as an α7 nAChR agonist. The hydroxyl group in 3-(2,3-difluorophenyl)azetidin-3-ol HCl may similarly enable hydrogen bonding with nAChRs, though fluorophenyl groups typically reduce potency compared to bulkier aryl systems .

Biological Activity

3-(2,3-Difluorophenyl)azetidin-3-ol; hydrochloride is a compound belonging to the class of substituted azetidin-3-ols, characterized by a four-membered nitrogen-containing heterocycle. The presence of a difluorophenyl substituent enhances its chemical properties and potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 3-(2,3-Difluorophenyl)azetidin-3-ol; hydrochloride includes:

- Azetidine ring : A four-membered cyclic amine.

- Difluorophenyl group : This substitution increases lipophilicity and may influence the compound's reactivity and interaction with biological targets.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Fluorophenyl)azetidin-3-ol | Contains a fluorophenyl group | Less fluorination may affect biological activity |

| 1-Benzhydrylazetidin-3-ol | Contains a benzhydryl substituent | Larger aromatic system may enhance lipophilicity |

| N-(1-benzhydryl)azetidin-3-yl-N-(4-fluorophenyl)methylsulphonamide | Complex substitution pattern | Potentially broader biological activity due to sulfonamide group |

The biological activity of 3-(2,3-Difluorophenyl)azetidin-3-ol; hydrochloride is primarily attributed to its ability to interact with various biological targets through nucleophilic substitutions and ring-opening reactions. The difluorophenyl moiety may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Antiviral Activity

Preliminary studies indicate that azetidine derivatives exhibit antiviral properties. For instance, compounds structurally similar to 3-(2,3-Difluorophenyl)azetidin-3-ol have shown activity against viruses such as human coronavirus and influenza A virus. In particular:

- Trans-isomer of azetidinone : Exhibited EC50 values of 45 µM against human coronavirus (229E) and 8.3 µM against influenza A virus H1N1 .

Anticancer Activity

Research has highlighted the potential anticancer properties of azetidine derivatives. Some findings include:

- Inhibition of cancer cell proliferation : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). For example, certain azetidinone derivatives showed IC50 values as low as 9 nM against HT-29 cells .

Table 2: Summary of Anticancer Activity

| Compound Type | Cancer Cell Line | IC50 Value (nM) |

|---|---|---|

| Azetidinone derivative | HT-29 | 9 |

| Azetidinone derivative | MCF-7 | 17 |

| Fluorinated analogues | Various tumor types | <100 |

Case Studies

- Study on Azetidine Derivatives : A study evaluated the effects of various azetidine derivatives on human solid tumor cell lines. The results indicated that some derivatives induced apoptosis and inhibited proliferation in breast cancer models, suggesting their potential as therapeutic agents .

- Antiviral Efficacy Assessment : Another research focused on assessing the antiviral efficacy of azetidinone compounds against RNA and DNA viruses. The findings revealed moderate inhibitory activity against several viral strains, indicating a promising avenue for further exploration in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.